molecular formula C23H19FN2S B3014368 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole CAS No. 1207043-50-2

2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Cat. No.: B3014368
CAS No.: 1207043-50-2
M. Wt: 374.48
InChI Key: IHKKVNBZSOULTI-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and an o-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The phenyl, o-tolyl, and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the reaction of 4-fluorobenzyl chloride with thiourea can yield the 4-fluorobenzylthio group.

    Final Assembly: The final compound is obtained by coupling the substituted imidazole with the appropriate aryl halides under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole has been explored for various scientific research applications:

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While these compounds share the 4-fluorobenzylthio group, they differ in their core structures (imidazole vs. quinazolinone vs. triazole).
  • Unique Features: 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole is unique due to its specific combination of substituents on the imidazole ring, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c1-17-7-5-6-10-21(17)26-22(19-8-3-2-4-9-19)15-25-23(26)27-16-18-11-13-20(24)14-12-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKVNBZSOULTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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